

Application Note: Characterization of Silicon Nitride Thin Films by Ellipsometry

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Compound of Interest

Compound Name: Silicon nitride

Cat. No.: B078792

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Introduction

Silicon nitride (SiN_x) thin films are integral components in the semiconductor and optoelectronics industries, serving as passivation layers, dielectric materials, and antireflection coatings.[1][2] The precise control and characterization of their optical properties and thickness are critical for device performance. Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique widely employed for this purpose.[1] This application note provides a detailed protocol for the characterization of **silicon nitride** thin films using spectroscopic ellipsometry, including data acquisition, modeling, and analysis.

Principle of Spectroscopic Ellipsometry

Spectroscopic ellipsometry measures the change in the polarization state of light upon reflection from a sample surface. The measured parameters are the amplitude ratio, Ψ (Psi), and the phase difference, Δ (Delta), between the p- and s-polarized components of the reflected light. These parameters are related to the complex reflectance ratio (ρ) of the sample:

$$\rho = r_p / r_s = \tan(\Psi) * e^{i\Delta}$$

where r_p and r_s are the complex reflection coefficients for p- and s-polarized light, respectively. By analyzing the wavelength dependence of Ψ and Δ , the thickness and optical constants (refractive index, n , and extinction coefficient, k) of the thin film can be determined with high precision.[1]

Experimental Protocol

This protocol outlines the steps for characterizing a **silicon nitride** thin film deposited on a silicon substrate.

Sample Preparation

- **Substrate Cleaning:** Begin with a clean, polished single-crystal silicon (c-Si) wafer. A standard RCA clean or a dip in dilute hydrofluoric acid (HF) to remove the native oxide is recommended for optimal results. Ensure the substrate is thoroughly rinsed with deionized water and dried with nitrogen gas.
- **Film Deposition:** Deposit the **silicon nitride** thin film onto the prepared silicon substrate using a suitable deposition technique such as Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Low-Pressure Chemical Vapor Deposition (LPCVD).^[2] The deposition parameters (e.g., precursor gas flow rates, temperature, pressure, and RF power) will influence the film's properties.

Ellipsometry Data Acquisition

- **Instrument Setup:**
 - Power on the spectroscopic ellipsometer and allow the light source (typically a Xenon lamp) to stabilize.
 - Perform the necessary instrument calibration procedures as per the manufacturer's instructions. This may include straight-through alignment and calibration on a reference sample.
- **Sample Mounting:**
 - Mount the **silicon nitride** coated silicon wafer onto the sample stage.
 - Adjust the sample height and tilt to ensure the light beam is properly focused on the center of the film.
- **Measurement Parameters:**

- Angle of Incidence (AOI): Set the angle of incidence. For **silicon nitride** on silicon, a common starting point is 70°. Multiple angles of incidence (e.g., 65°, 70°, 75°) can be used to increase the accuracy of the results.[3]
- Wavelength Range: Select the desired spectral range. A typical range for characterizing **silicon nitride** is from the ultraviolet (UV) to the near-infrared (NIR), for example, 250 nm to 1700 nm.[1]
- Data Collection:
 - Initiate the measurement to acquire the ellipsometric spectra (Ψ and Δ vs. wavelength).
 - Save the acquired raw data for subsequent analysis.

Data Analysis and Modeling

- Software: Utilize the ellipsometer's software for data analysis (e.g., J.A. Woollam's CompleteEASE, Horiba's DeltaPsi2).
- Building the Optical Model:
 - Substrate: Define the substrate as crystalline silicon (c-Si). The optical constants of c-Si are well-known and are typically available in the software's material library.
 - Film Layer: Add a layer on top of the substrate to represent the **silicon nitride** film.
 - Dispersion Model: Select an appropriate dispersion model to describe the optical constants of the **silicon nitride** film. Common choices include:
 - Cauchy Model: Suitable for transparent or weakly absorbing films in the visible and NIR regions.[1][4] The refractive index n is described by the equation: $n(\lambda) = A + B/\lambda^2 + C/\lambda^4$. [5]
 - Tauc-Lorentz Model: A more general model that is effective for amorphous materials and can describe the absorption onset in the UV region.[1][6]
 - Surface Roughness (Optional but Recommended): Add a surface roughness layer on top of the **silicon nitride** film. This layer is typically modeled as an effective medium

approximation (EMA), often using the Bruggeman model, as a mixture of the underlying film material (e.g., 50% SiNx) and voids (50% air).[7]

- Fitting the Model to the Data:
 - Initial Guesses: Provide initial estimates for the thickness of the **silicon nitride** film and the surface roughness layer, as well as the parameters of the chosen dispersion model.
 - Fitting Procedure: Perform a regression analysis (e.g., Levenberg-Marquardt algorithm) to minimize the difference between the experimental data (Ψ and Δ) and the data generated from the optical model. The software will vary the unknown parameters (thicknesses and dispersion model parameters) to achieve the best fit.
 - Goodness of Fit: Evaluate the quality of the fit by examining the Mean Squared Error (MSE) or Chi-squared (χ^2) value. A lower value indicates a better fit.[1] Visually inspect the agreement between the experimental and modeled curves.
- Extracting Results:
 - Once a good fit is achieved, the software will provide the determined values for the thickness of the **silicon nitride** film and the surface roughness layer.
 - The refractive index (n) and extinction coefficient (k) spectra of the **silicon nitride** film will also be generated based on the fitted dispersion model parameters.

Data Presentation

The quantitative results of the ellipsometry analysis should be summarized in a clear and organized manner.

Table 1: Film Thickness and Surface Roughness

Parameter	Value	Unit
Silicon Nitride Film Thickness	Value	nm
Surface Roughness Layer Thickness	Value	nm

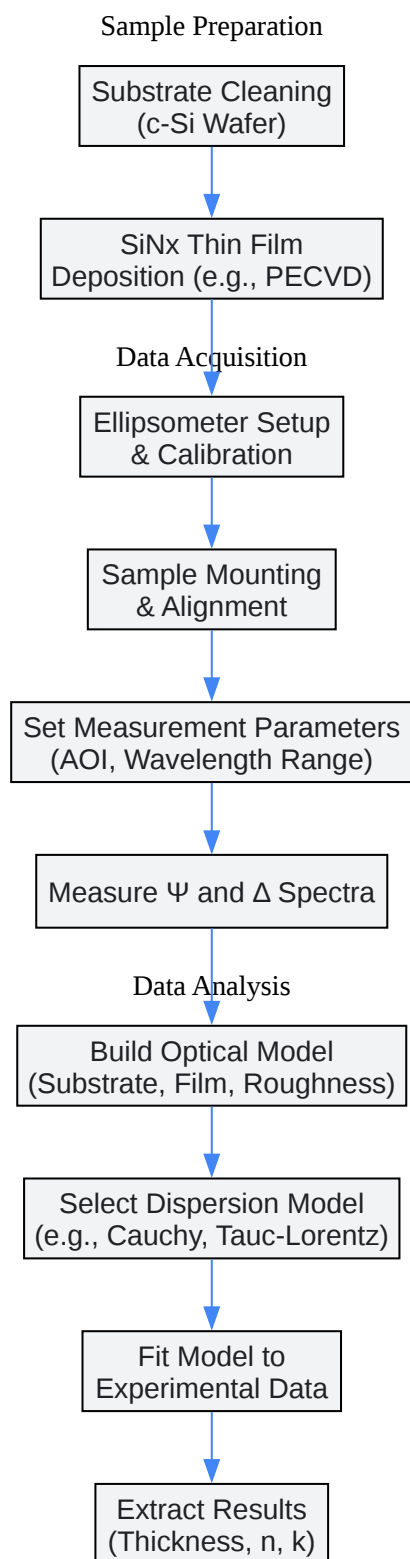
Table 2: Optical Properties of **Silicon Nitride** at Specific Wavelengths

Wavelength (nm)	Refractive Index (n)	Extinction Coefficient (k)
350	Value	Value
633	Value	Value
1550	Value	Value

Note: The values for n and k are dependent on the deposition conditions and stoichiometry of the **silicon nitride** film. For instance, as-deposited **silicon nitride** films have shown a refractive index in the range of 1.881 - 1.931 at a wavelength of 350 nm.[\[1\]](#)

Visualizations

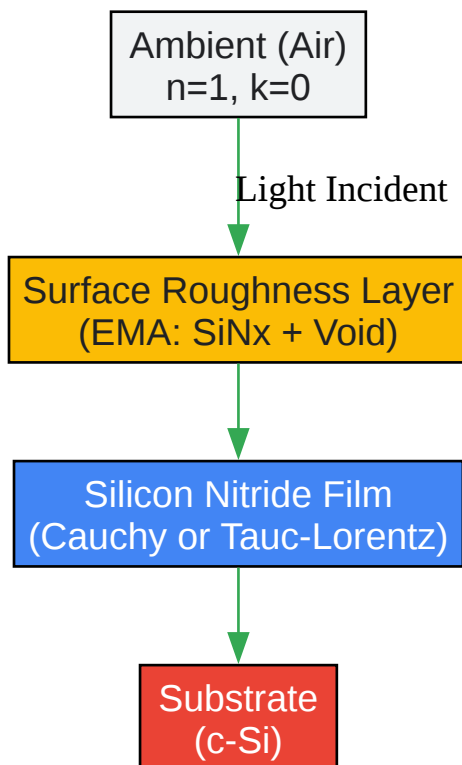
Experimental Workflow



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Caption: Experimental workflow for **silicon nitride** characterization.

Optical Model Structure



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Caption: Layer model for ellipsometric data analysis.

Conclusion

Spectroscopic ellipsometry is a powerful and reliable technique for the characterization of **silicon nitride** thin films. By following the detailed protocol for data acquisition and employing an appropriate optical model for data analysis, researchers can accurately determine the film thickness, surface roughness, and optical constants (n and k). This information is crucial for the quality control and optimization of **silicon nitride** films in various technological applications.

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